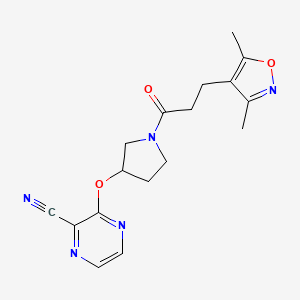

3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-11-14(12(2)25-21-11)3-4-16(23)22-8-5-13(10-22)24-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHYPOPRUFLQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique combination of isoxazole, pyrrolidine, and pyrazine moieties. The structure can be broken down as follows:

- Isoxazole Ring : Contributes to the compound's pharmacological properties.

- Pyrrolidine : Known for its role in enhancing bioactivity.

- Pyrazine : Often associated with various biological activities including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Weight | 320.36 g/mol |

| Boiling Point | Not determined |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, showing an IC50 value comparable to standard chemotherapeutic agents like cisplatin .

Case Study: Cytotoxicity Assay

In vitro assays were conducted using the MTT method on several murine cancer cell lines, including:

- Mammary Adenocarcinoma (LM3)

- Lung Adenocarcinoma (LP07)

The results indicated that the compound exhibited promising cytotoxic effects, particularly against LM3 cells with an IC50 value of approximately 24.5 µM .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that derivatives containing similar structural elements may protect neuronal cells from oxidative stress and apoptosis. This activity is hypothesized to be mediated through modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

Preliminary screenings have also hinted at antimicrobial properties against various bacterial strains. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Modulation of Signaling Pathways : Influencing pathways such as PI3K/Akt and MAPK which are critical in cancer progression.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Where represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans through mechanisms involving disruption of cellular processes .

Anticancer Properties

The compound has been explored for its potential anticancer effects. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a promising avenue for developing new cancer therapeutics based on its structure .

Anti-inflammatory Effects

Compounds similar to 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile have been evaluated for anti-inflammatory activities. They show dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial enzymes in inflammatory processes .

Synthesis Methodology

The synthesis of this compound involves several steps:

- Formation of the Pyrrolidine Derivative : The initial step includes the reaction of pyrrolidine with appropriate acyl chlorides to form the desired pyrrolidine structure.

- Introduction of Dimethylisoxazole : This is achieved through a coupling reaction where the dimethylisoxazole moiety is introduced via nucleophilic substitution.

- Final Assembly : The pyrazine and carbonitrile functionalities are added through condensation reactions and further modifications to yield the final product.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

- Antimicrobial Efficacy Study :

- Anticancer Activity Research :

Q & A

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.